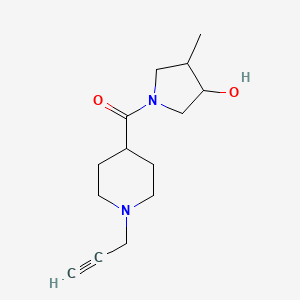
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in 2010 and has since gained popularity as a recreational drug due to its stimulant effects. However,
Wirkmechanismus
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. This leads to an increase in the extracellular concentrations of these neurotransmitters, which in turn leads to its stimulant effects. (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone also acts as a substrate for monoamine transporters, leading to their internalization and subsequent degradation.
Biochemical and Physiological Effects:
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also leads to hyperactivity, stereotypy, and locomotor activity in rodents. In addition, (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been found to induce oxidative stress and damage to dopaminergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to be a potent stimulant, making it useful for studying the mechanisms of action of other stimulants. However, its recreational use and potential for abuse make it a challenging compound to work with in a laboratory setting.
Zukünftige Richtungen
Future research on (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone should focus on its long-term effects on the brain and the potential for addiction. Additional studies should also investigate the effects of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone on other neurotransmitter systems and its interactions with other drugs of abuse. Finally, research should be conducted to develop new treatments for addiction to synthetic cathinones such as (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone.
In conclusion, (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic cathinone that has gained popularity as a recreational drug. However, its scientific research application has shown that it acts as a potent stimulant and has potential as a tool for studying the effects of other stimulants on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone and its potential for addiction.
Synthesemethoden
The synthesis of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. This compound is then reduced using sodium borohydride to form 4-methyl-2-aminopropiophenone. The final step involves the reaction of 4-methyl-2-aminopropiophenone with 1-propargyl-4-piperidone in the presence of sodium hydride to form (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent stimulant, similar to other synthetic cathinones such as methamphetamine and MDPV. Studies have shown that (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Eigenschaften
IUPAC Name |
(3-hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-6-15-7-4-12(5-8-15)14(18)16-9-11(2)13(17)10-16/h1,11-13,17H,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPORSHXWEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

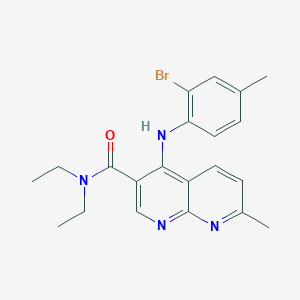
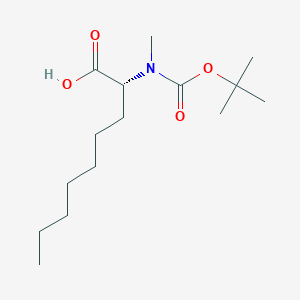
![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
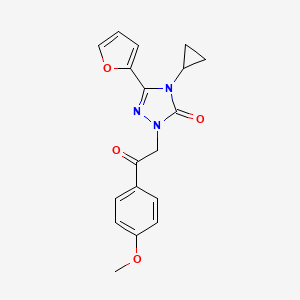
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)
![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)

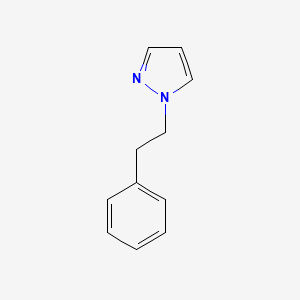
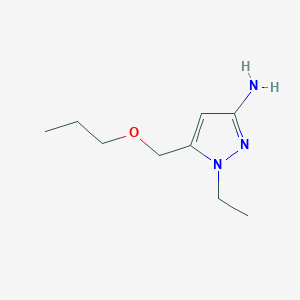
![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)